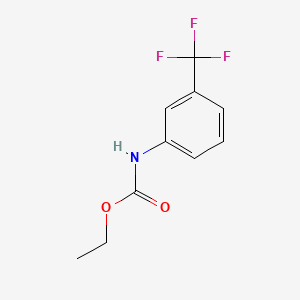

Ethyl m-trifluoromethylcarbanilate

Description

Historical Trajectory of Carbanilate Herbicides in Weed Management Research

The quest for effective weed control is a long-standing challenge in agriculture. Before the advent of synthetic organic herbicides, farmers relied on inorganic salts, industrial by-products, and oils. britannica.com The mid-19th century saw the first use of chemicals like copper sulfate (B86663) and iron sulfate for selective weed control in cereal crops. britannica.comscielo.br However, these early options were often required at very high rates, were non-selective, and could be hazardous. ucanr.educal-ipc.org

The era of modern herbicides began in the 1940s with the discovery of synthetic compounds like 2,4-D, which offered selective control of broadleaf weeds. nih.govawsjournal.org This breakthrough spurred a wave of innovation, and by the 1960s, numerous new herbicide families had been introduced. nih.gov It was within this period of intense chemical discovery that carbanilate herbicides emerged. The dinitroanilines, for instance, were introduced in the 1960s and function by inhibiting cell division. cal-ipc.org

The timeline below highlights key milestones in the development of herbicides, providing context for the introduction of various chemical classes, including the broader group to which carbanilates belong.

| Year/Period | Key Development | Significance |

| Late 1800s | Discovery of selective weed control in Europe using copper and iron sulfates. britannica.com | First instance of selective chemical weed management in cereal crops. britannica.com |

| 1940s | Introduction of synthetic herbicides like 2,4-D and MCPA. nih.govawsjournal.org | Marked the beginning of the modern era of selective and effective chemical weed control. awsjournal.org |

| 1950s | Development of phenyl substituted ureas (e.g., Monuron, Diuron) and triazines (e.g., Atrazine (B1667683), Simazine). cal-ipc.org | Introduced new modes of action, primarily the inhibition of photosynthesis. cal-ipc.org |

| 1960s | Introduction of dinitroanilines (e.g., Trifluralin). cal-ipc.org | Provided herbicides that work by stopping cell division. cal-ipc.org |

This period of rapid development set the stage for the synthesis and investigation of a wide array of chemical structures, including the carbanilates, as researchers sought new modes of action and improved efficacy in weed management.

The Role of Ethyl m-trifluoromethylcarbanilate within the Carbanilate Class

This compound belongs to the carbanilate class of herbicides. Carbanilates are known for their specific mode of action, which typically involves the inhibition of cell division (mitosis) in susceptible plants. This mechanism disrupts the formation of microtubules, essential components for cell structure and division, ultimately leading to the death of the weed.

The chemical structure of this compound is key to its herbicidal activity. The "carbanilate" core is modified with an ethyl group and, significantly, a trifluoromethyl group at the meta position of the phenyl ring. This trifluoromethyl substitution is a common strategy in agrochemical design to enhance the efficacy and stability of the molecule.

While specific data on this compound is not as widespread in publicly available literature as for more common herbicides, its structural features place it within a well-understood group of mitotic inhibitors. The general properties of this class are outlined below.

| Property | Description |

| Chemical Family | Carbanilate |

| Primary Mode of Action | Inhibition of cell division (Mitotic inhibitor) |

| Biochemical Target | Tubulin protein, preventing microtubule formation |

| General Selectivity | Often more effective on grasses |

The specific arrangement of functional groups on the this compound molecule would differentiate its precise activity spectrum and physical properties from other members of the carbanilate family.

Contemporary Significance of the Chemical Compound in Modern Agronomy Research

In modern agronomy, the focus of herbicide research has expanded beyond simple efficacy. There is a significant emphasis on developing compounds with novel modes of action to combat the growing issue of herbicide resistance. awsjournal.orgresearchgate.net The overuse of dominant herbicides like glyphosate (B1671968) has led to the selection of resistant weed populations, making the investigation of alternative chemical classes crucial. awsjournal.org

Research into compounds like this compound is significant in this context. As a representative of the carbanilate class, it offers a mode of action—mitotic inhibition—that is different from many of the most widely used herbicides, such as glyphosate (which inhibits an enzyme in the shikimate pathway) or the triazines (which inhibit photosynthesis). cal-ipc.org

The contemporary relevance of such compounds lies in several key areas of research:

Herbicide Resistance Management: Rotating or combining herbicides with different modes of action is a primary strategy for preventing and managing resistance. Compounds from the carbanilate class can be valuable components in such programs.

Discovery of New Herbicides: Studying the structure-activity relationships of existing compounds like this compound can inform the synthesis of new, more effective, or more environmentally benign herbicides.

Understanding Weed Biology: Investigating how specific weeds respond to mitotic inhibitors helps to deepen the understanding of plant cell biology and can reveal new potential targets for future herbicides.

While the pace of discovery for new herbicide modes of action has slowed in the 21st century, the re-evaluation and study of existing chemical classes remain a vital part of agronomic research. researchgate.net The continued investigation into the efficacy and application of specific compounds like this compound contributes to the development of more sustainable and effective weed management systems for the future.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl N-[3-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-2-16-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUYMIHQAGLXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178123 | |

| Record name | Ethyl m-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2354-93-0 | |

| Record name | Ethyl m-trifluoromethylcarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002354930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC51605 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl m-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Ethyl M Trifluoromethylcarbanilate

Established Synthesis Pathways for Ethyl m-trifluoromethylcarbanilate

The traditional and most direct synthesis of this compound involves the reaction of 3-(trifluoromethyl)aniline (B124266) with an ethyl haloformate, typically ethyl chloroformate. This reaction is a classic example of N-acylation of an amine. The nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl chloroformate. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct, driving the reaction to completion.

A common approach involves dissolving 3-(trifluoromethyl)aniline in a suitable inert solvent, such as dichloromethane (B109758) or diethyl ether. A base, often a tertiary amine like triethylamine (B128534) or pyridine, is added to the solution. Ethyl chloroformate is then added dropwise, usually at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. rsc.org After the addition is complete, the reaction mixture is typically stirred at room temperature for a period to ensure complete conversion. The workup procedure usually involves washing the organic layer with water and brine, drying it over an anhydrous salt like magnesium sulfate (B86663), and then removing the solvent under reduced pressure to yield the crude product.

Another established method for the synthesis of carbanilates, and by extension this compound, is the reaction of an isocyanate with an alcohol. In this case, 3-(trifluoromethyl)phenyl isocyanate would be reacted with ethanol. This reaction is generally highly efficient and proceeds by the nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate group. This method often requires no catalyst and proceeds smoothly at room temperature or with gentle heating. The isocyanate precursor, 3-(trifluoromethyl)phenyl isocyanate, can be synthesized from 3-(trifluoromethyl)aniline by reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene. asianpubs.org

Table 1: Key Reagents in Established Synthesis Pathways

| Reagent | Role |

|---|---|

| 3-(Trifluoromethyl)aniline | Starting material (amine source) |

| Ethyl Chloroformate | Acylating agent |

| 3-(Trifluoromethyl)phenyl isocyanate | Intermediate/starting material |

| Ethanol | Nucleophile (alcohol source) |

| Triethylamine/Pyridine | Base (acid scavenger) |

| Dichloromethane/Diethyl Ether | Solvent |

Exploration of Novel Synthetic Routes for the Chemical Compound

Modern synthetic chemistry has focused on developing more efficient, safer, and environmentally benign methods for the formation of C-N bonds, which are central to the synthesis of carbanilates. These novel routes often employ advanced catalytic systems.

One such approach is the palladium-catalyzed carbonylation of 3-(trifluoromethyl)aniline. In this type of reaction, carbon monoxide can be used as the carbonyl source in the presence of a palladium catalyst and an oxidant. While not as direct as traditional methods, this pathway is part of a broader effort to utilize C1 sources in organic synthesis.

A more recent and greener approach involves the use of carbon dioxide as a C1 source. While challenging, the direct carboxylation of amines with CO2 to form carbamic acids, followed by in-situ esterification, represents a highly atom-economical route. scholaris.ca

Metal-free synthesis of N-aryl carbamates has also gained traction. One such method involves the reaction of aromatic amines with organic carbonates in the presence of an organocatalyst, such as triazabicyclodecene (TBD). nih.govucla.edu This avoids the use of toxic phosgene and metal catalysts. Another innovative metal-free approach utilizes hypervalent iodine reagents to mediate the C-N bond formation. acs.org

Palladium-catalyzed cross-coupling reactions offer another modern pathway. For instance, the coupling of an aryl halide or triflate with a carbamate (B1207046) source can be achieved. mit.eduacs.org In the context of this compound, this could involve the reaction of 3-bromobenzotrifluoride (B45179) with ethyl carbamate in the presence of a suitable palladium catalyst and ligand.

Design and Synthesis of Analogs and Derivatives of this compound

The modification of the this compound structure allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties.

Structure-Directed Synthesis of Modified Carbanilate Frameworks

The synthesis of analogs can be approached by modifying either the aniline or the alcohol portion of the molecule.

Modification of the Aromatic Ring: The trifluoromethylphenyl group can be altered by introducing other substituents onto the aromatic ring. For instance, analogs with additional halide, nitro, or alkyl groups can be synthesized by starting with the appropriately substituted anilines. The position of the trifluoromethyl group can also be varied to the ortho or para positions to investigate isomeric effects.

Variation of the Ester Group: The ethyl group of the carbamate can be readily replaced by other alkyl or aryl groups. This is achieved by using different alcohols in the isocyanate route or different haloformates in the acylation route. For example, using methanol (B129727) would yield the methyl ester, while using benzyl (B1604629) alcohol would produce the benzyl ester.

Modification of the Carbamate Linkage: The N-H proton of the carbamate can be substituted. This is typically achieved by deprotonation with a strong base followed by reaction with an electrophile. This allows for the synthesis of N-alkylated or N-arylated derivatives.

The synthesis of diaryl ureas, which are structurally related to carbanilates, can also be considered a form of derivatization. These are often prepared by reacting an aryl isocyanate with an aryl amine. asianpubs.org

Stereochemical Considerations in Derivative Synthesis

When synthesizing derivatives of this compound that incorporate chiral centers, stereochemical control becomes a critical aspect. For example, if a chiral alcohol is used to react with 3-(trifluoromethyl)phenyl isocyanate, the resulting product will be a mixture of diastereomers if the alcohol is not enantiomerically pure.

The separation of enantiomers of chiral carbanilate derivatives is often necessary. This can be achieved using chiral chromatography, either on an analytical or preparative scale. Chiral stationary phases (CSPs) based on polysaccharides are commonly employed for the separation of such compounds. capes.gov.br The choice of mobile phase and column temperature can significantly influence the resolution of the enantiomers.

Alternatively, diastereomeric resolution can be employed. This involves reacting the chiral carbamate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional chromatographic or crystallization techniques. Subsequent removal of the resolving agent affords the separated enantiomers.

Purification and Characterization Techniques in Synthetic Research

The purification of this compound and its derivatives is crucial to obtain materials of high purity for subsequent applications and analysis. Common purification techniques include:

Crystallization: If the compound is a solid at room temperature, crystallization from a suitable solvent or solvent mixture is often the most effective method for purification on a large scale.

Column Chromatography: For non-crystalline products or for the separation of complex mixtures, silica (B1680970) gel column chromatography is the most widely used technique. A solvent system of appropriate polarity is chosen to achieve good separation of the desired product from impurities.

Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be an effective purification method.

The characterization of the synthesized compounds is essential to confirm their identity and purity. The primary analytical techniques used include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy are invaluable for elucidating the structure of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H and C=O stretching vibrations of the carbamate group. asianpubs.org

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

|---|---|

| 1H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the aromatic protons. |

| 13C NMR | Resonances for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic and ethyl carbons. |

| 19F NMR | A singlet corresponding to the CF3 group. |

| IR Spectroscopy | Characteristic absorptions for the N-H bond (around 3300 cm-1) and the C=O bond (around 1730 cm-1). |

Elucidation of Molecular Mechanisms of Action in Photosynthetic Organisms

Inhibition of Photosystem II (PSII) by Ethyl m-trifluoromethylcarbanilate

The primary mode of action for many herbicides, particularly those in the carbanilate family, is the inhibition of Photosystem II, a critical protein complex in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis. ucanr.edunih.govunl.edu This inhibition disrupts the normal flow of electrons, ultimately leading to a halt in photosynthetic energy production and the generation of damaging reactive oxygen species.

Molecular Interaction with the D1 Protein of PSII

Herbicides that target PSII typically interact with the D1 protein, a core subunit of the PSII reaction center. ucanr.edunih.govnih.gov This protein provides the binding niche for the secondary quinone acceptor, Qʙ. It is hypothesized that this compound, like other carbanilate herbicides, binds to a specific site on the D1 protein. This binding is often non-covalent, involving a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. The presence of the trifluoromethyl group on the phenyl ring likely influences the electronic properties and steric fit of the molecule within the binding pocket, potentially affecting its binding affinity and inhibitory potency.

Binding Site Analysis at the Qʙ Site

The binding site for PSII-inhibiting herbicides is located at the Qʙ niche on the D1 protein. nih.govnih.gov These herbicides act as competitive inhibitors, displacing the native plastoquinone (B1678516) molecule from its binding site. By occupying the Qʙ site, this compound would block the transfer of electrons from the primary quinone acceptor, Qᴀ, to Qʙ. This interruption of the electron flow is the central event in its herbicidal action. The precise amino acid residues within the Qʙ binding pocket that interact with this compound have not been specifically determined in published research. However, studies with other herbicides have identified key residues such as serine, histidine, and phenylalanine as being crucial for inhibitor binding.

Effects on Photosynthetic Electron Transport Chain Dynamics

The binding of this compound to the D1 protein has profound effects on the dynamics of the photosynthetic electron transport chain. The blockage of electron flow from Qᴀ to Qʙ leads to an accumulation of reduced Qᴀ (Qᴀ⁻). This has several downstream consequences:

Inhibition of subsequent electron transport: The inability to re-oxidize Qᴀ⁻ prevents further electrons from being accepted from the PSII reaction center (P680), effectively halting the linear electron flow.

Increased fluorescence yield: The accumulation of Qᴀ⁻ leads to a rapid increase in chlorophyll (B73375) fluorescence, as the energy absorbed by chlorophyll cannot be used for photochemistry and is instead dissipated as fluorescence.

Formation of triplet chlorophyll and reactive oxygen species: The highly reduced state of the PSII reaction center can lead to the formation of triplet chlorophyll, which can react with molecular oxygen to produce highly damaging singlet oxygen and other reactive oxygen species. These species can cause lipid peroxidation, protein damage, and ultimately, cell death. ucanr.edu

Advanced Spectroscopic and Fluorescence Techniques in Mechanism Research

To investigate the precise mechanisms of PSII inhibition by herbicides like this compound, researchers employ a variety of advanced spectroscopic and fluorescence techniques.

Chlorophyll Fluorescence Kinetics (OJIP analysis, Fv/Fm)

Chlorophyll a fluorescence is a powerful, non-invasive tool for probing the status of PSII. nih.gov

Fv/Fm: The ratio of variable fluorescence (Fv) to maximum fluorescence (Fm) is a key parameter that reflects the maximum quantum efficiency of PSII. In healthy, unstressed plants, this ratio is typically around 0.83. Inhibition of PSII by a herbicide would lead to a significant decrease in the Fv/Fm ratio, indicating a reduction in the efficiency of photochemistry.

OJIP Analysis: The analysis of the fast fluorescence transient (OJIP curve) provides detailed information about the flow of electrons through PSII. The different steps in the curve (O, J, I, P) correspond to the sequential reduction of the electron acceptors in PSII. The presence of a PSII inhibitor like this compound would cause characteristic changes in the shape of the OJIP curve, particularly a faster rise to the P-step, reflecting the block in electron transport beyond Qᴀ. nih.gov

Molecular Modeling and Computational Chemistry Approaches

At the heart of this compound's herbicidal effect lies its ability to disrupt the photosynthetic electron transport chain. This is achieved by binding to the D1 protein, a key component of Photosystem II (PSII), the protein complex responsible for water splitting and the initial steps of light-dependent reactions in plants, algae, and cyanobacteria. mdpi.comresearchgate.net By occupying the binding site of plastoquinone (Q\textsubscript{B}), a native molecule essential for electron transfer, this compound effectively blocks the flow of electrons, leading to a cascade of events that ultimately results in the death of the plant. mdpi.com

Computational approaches provide a window into this inhibitory process, detailing the specific interactions and energetic factors that govern the binding of this compound to the D1 protein.

Molecular Docking Simulations of Compound-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov In the case of this compound, simulations are performed to understand its interaction with the Q\textsubscript{B} binding niche on the D1 protein. mdpi.com These simulations have revealed that the compound's effectiveness is largely dictated by its ability to form stable, non-covalent interactions with specific amino acid residues within this pocket.

Key interactions for phenylcarbamate and phenylurea herbicides, the class to which this compound belongs, often involve hydrogen bonds and hydrophobic interactions. researchgate.net The carbamate (B1207046) moiety of the herbicide is crucial for forming a hydrogen bond with the backbone nitrogen of a key amino acid residue, while the trifluoromethylphenyl group engages in hydrophobic interactions with surrounding nonpolar residues. This "two-point" binding model is a common feature among many PSII-inhibiting herbicides.

While specific binding energy values for this compound are not extensively published, studies on analogous compounds provide a framework for understanding its binding affinity. The table below presents representative data from molecular docking studies of similar herbicides with the D1 protein, illustrating the types of interactions and the key amino acid residues involved.

| Herbicide | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Type of Interaction |

| Diuron | His215, Phe265, Ser264 | -8.5 | Hydrogen bond, Hydrophobic |

| Metobromuron | His215, Phe265, Ser264 | -8.2 | Hydrogen bond, Hydrophobic |

| This compound (Predicted) | His215, Phe265, Ser264, Val219 | Comparable to analogues | Hydrogen bond, Hydrophobic, Halogen bond |

This table presents representative data for analogous compounds to illustrate the principles of molecular docking in this context. The data for this compound is a prediction based on its structural similarity to these analogues.

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more dynamic view. These simulations track the movements and interactions of the herbicide-protein complex over time, providing insights into the stability of the binding. A stable binding, characterized by minimal conformational changes and persistent interactions, is indicative of a potent inhibitor.

The trifluoromethyl group on the phenyl ring is of particular interest in MD simulations. This bulky, electron-withdrawing group can influence the compound's orientation within the binding site and may form specific interactions, such as halogen bonds, with the protein that contribute to its binding stability.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations delve into the electronic properties of the herbicide molecule itself. These calculations can determine the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the electrostatic potential of the molecule. This information is crucial for understanding the reactivity of the compound and the nature of its interactions with the D1 protein.

For this compound, quantum chemical calculations would likely reveal a significant polarization of the molecule. The electron-withdrawing trifluoromethyl group would create a region of partial positive charge on the phenyl ring, while the oxygen atoms of the carbamate group would be regions of high electron density. This electronic distribution is key to the formation of the specific hydrogen bonds and electrostatic interactions observed in docking simulations.

Furthermore, these calculations can help to explain the role of the trifluoromethyl group in enhancing the herbicidal activity. By altering the electronic properties of the phenyl ring, this group can influence the strength of the interactions with the D1 protein, leading to a more potent inhibitory effect.

Physiological and Biochemical Responses in Plants to Ethyl M Trifluoromethylcarbanilate Exposure

Differential Plant Responses to Ethyl m-trifluoromethylcarbanilate Exposure4.2. Photosynthetic Pigment Content Alterations and Photosystem Activity4.3. Changes in Carbon Assimilation and Energy Transduction Pathways4.4. Metabolic Pathway Perturbations in Sensitive Plant Species4.5. Plant Stress Responses Induced by PSII Inhibition

Further research and publication of studies specifically investigating the interactions of this compound with plant systems are required to address these specific areas of inquiry.

Mechanisms of Plant Selectivity and Compound Metabolism in Tolerant Species

Biochemical Basis of Selectivity in Crops (e.g., Beta vulgaris)

The tolerance of Beta vulgaris to carbanilate herbicides like phenmedipham (B1680312), a compound structurally similar to ethyl m-trifluoromethylcarbanilate, is primarily attributed to its capacity for rapid metabolic deactivation. nist.govsemanticscholar.org This rapid breakdown prevents the herbicide from accumulating to phytotoxic levels within the plant cells. In contrast, susceptible weed species metabolize the herbicide much more slowly, leading to the inhibition of photosynthesis and eventual plant death. researchgate.net

The primary enzymatic pathway for the detoxification of phenmedipham in sugar beet involves the hydrolysis of the carbamate (B1207046) linkage. While specific enzymes responsible for the deactivation of this compound have not been fully elucidated in the literature, the metabolic pathway is expected to be similar to that of phenmedipham due to their structural similarities. This rapid enzymatic degradation is a key factor in the selectivity of these herbicides for use in sugar beet cultivation. nist.govsemanticscholar.org

Following the initial enzymatic breakdown of the herbicide, the resulting metabolites are often conjugated with endogenous plant molecules, such as sugars or amino acids. This process increases the water solubility of the metabolites, facilitating their sequestration into vacuoles or incorporation into cell wall components, effectively detoxifying the plant. In the case of phenmedipham, its metabolites are known to be conjugated, although the specific conjugates have not been fully characterized in all cases. researchgate.net

Metabolism and Degradation Pathways of this compound in Plants

The metabolism of this compound in tolerant plants is presumed to follow a path analogous to that of phenmedipham, which has been more extensively studied. This involves an initial cleavage of the molecule followed by further degradation.

The central step in the detoxification of phenmedipham in tolerant plants is the hydrolytic cleavage of the carbamate ester linkage. researchgate.net This reaction breaks the herbicide molecule into smaller, less toxic components. For phenmedipham, this results in the formation of methyl-N-(3-hydroxyphenyl) carbamate and m-toluidine. nih.gov It is hypothesized that this compound undergoes a similar hydrolytic cleavage, yielding corresponding trifluoromethyl-containing aromatic amines and other metabolites. The rate of this hydrolysis is significantly faster in tolerant species like sugar beet compared to susceptible weeds. researchgate.net

Table 1: Key Metabolites of Phenmedipham Resulting from Hydrolytic Cleavage

| Parent Compound | Key Metabolites |

| Phenmedipham | Methyl-N-(3-hydroxyphenyl) carbamate, m-toluidine |

This table is based on the degradation of phenmedipham, a structural analogue of this compound.

Gene Expression Analysis of Detoxification Enzymes in Tolerant Plants

The rapid metabolic detoxification of herbicides in tolerant plants is underpinned by the expression of specific genes encoding detoxification enzymes. While no specific gene expression studies have been published for this compound, research on other herbicides and plant stress responses in Beta vulgaris provides a framework for understanding the potential genetic mechanisms involved.

Exposure of sugar beet to various stresses, including herbicides, can lead to the upregulation of genes encoding enzymes such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), and UDP-glucosyltransferases (UGTs). nih.gov These enzyme families are known to be involved in the three phases of xenobiotic detoxification in plants: modification, conjugation, and transport.

Table 2: Gene Families Implicated in Herbicide Detoxification in Plants

| Gene Family | Function in Detoxification |

| Cytochrome P450s | Oxidation, hydroxylation, and other modifications of the herbicide molecule (Phase I). |

| Glutathione S-transferases (GSTs) | Conjugation of the modified herbicide with glutathione (Phase II). |

| UDP-glucosyltransferases (UGTs) | Conjugation of the modified herbicide with glucose (Phase II). |

| ABC transporters | Transport of conjugated metabolites into the vacuole or apoplast (Phase III). |

Further research is required to identify the specific genes and transcripts that are responsive to this compound in tolerant crop species like Beta vulgaris. Transcriptomic studies comparing treated and untreated plants would be instrumental in elucidating the precise molecular mechanisms of selectivity.

Evolution of Herbicide Resistance and Resistance Management Strategies

Target-Site Resistance Mechanisms to PSII Inhibitors

Target-site resistance (TSR) to PSII inhibitors is most commonly the result of mutations in the chloroplast gene, psbA. nih.govunl.edu This gene encodes the D1 protein, a critical component of the PSII reaction center. elsevierpure.com PSII-inhibiting herbicides, including carbanilates, function by binding to a specific site on the D1 protein, thereby blocking electron transport and halting photosynthesis. nih.govnih.gov Mutations in the psbA gene can alter the amino acid sequence of the D1 protein, which reduces the binding affinity of the herbicide to its target site. unl.edu This allows photosynthesis to continue even in the presence of the herbicide. Because the psbA gene is located in the chloroplast DNA, this form of resistance is typically inherited maternally. nih.govunl.edu

Specific point mutations within the psbA gene are responsible for conferring resistance to PSII inhibitors. These single nucleotide changes result in an amino acid substitution in the D1 protein, altering the herbicide binding niche. unl.edunih.gov The most frequently observed mutation worldwide is a change from serine to glycine (B1666218) at position 264 (Ser264Gly). nih.govnih.govnih.gov This particular substitution confers high-level resistance to triazine herbicides but is less effective against other chemical families like ureas or triazinones. nih.gov

Research has identified several other mutations in the D1 protein that lead to varying levels of resistance across different PSII-inhibiting herbicide families. nih.govnih.gov For example, a substitution of valine to isoleucine at position 219 (Val219Ile) has been found to provide resistance to phenylurea herbicides. unl.edu A leucine (B10760876) to valine change at position 218 (Leu218Val) confers significant resistance to triazinones but not to triazines like terbuthylazine. nih.govnih.gov These findings demonstrate that different amino acid residues within the D1 protein's binding pocket are crucial for the interaction with specific herbicide chemical families. nih.govhuji.ac.il The specific mutation determines the cross-resistance profile of the weed. nih.govnih.gov

| Mutation | Amino Acid Change | Resistant To (Examples) | Key Findings |

| Ser264Gly | Serine → Glycine | Triazines (e.g., Atrazine (B1667683), Terbuthylazine) | Most common mutation globally; high resistance to triazines, but often results in a fitness cost due to impaired photosynthetic efficiency. nih.govnih.gov |

| Val219Ile | Valine → Isoleucine | Phenylureas (e.g., Diuron), Asymmetrical Triazines (e.g., Metribuzin) | Confers resistance to different herbicide families than the Ser264Gly mutation. unl.edu |

| Leu218Val | Leucine → Valine | Triazinones (e.g., Metamitron, Metribuzin) | Induces significant resistance to triazinones but not to triazines, indicating a distinct binding interaction. nih.gov |

| Ala251Val | Alanine → Valine | Triazinones, Triazines | Provides moderate to high resistance to triazinones and moderate resistance to terbuthylazine. nih.gov |

| Phe255Ile | Phenylalanine → Isoleucine | Various PSII inhibitors | This residue is directly involved in plastoquinone (B1678516) binding, and mutations here can affect both herbicide and quinone interactions. nih.govnih.gov |

| Ser264Thr | Serine → Threonine | Phenylureas (e.g., Linuron), Triazines | Provides resistance to both phenylurea and symmetrical triazine herbicide families. unl.edu |

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching the target site. researchgate.netnih.gov These mechanisms are generally more complex than TSR and can confer unpredictable cross-resistance to herbicides with entirely different modes of action. nih.govcambridge.org The primary NTSR mechanisms are enhanced metabolic detoxification and the compartmentation or sequestration of the herbicide away from its site of action. nih.govpesticidestewardship.org

The most significant NTSR mechanism is the enhanced ability of a resistant weed to metabolize the herbicide into non-toxic or less toxic compounds. nih.govresearchgate.net This process typically occurs in three phases. bioone.orgcambridge.org

Phase I: The herbicide molecule is modified, often through oxidation, reduction, or hydrolysis, which is frequently catalyzed by cytochrome P450 monooxygenases (P450s). nih.govresearchgate.net

Phase II: The modified herbicide is conjugated (bound) to a sugar molecule (by glucosyltransferases, GTs) or glutathione (B108866) (by glutathione S-transferases, GSTs), making it more water-soluble. nih.govresearchgate.net

Phase III: The conjugated herbicide metabolite is transported and sequestered, often into the cell vacuole, by transporters like ATP-binding cassette (ABC) transporters. researchgate.netscispace.com

Resistant weed biotypes often exhibit increased expression or activity of these detoxifying enzyme families. nih.govmdpi.com For instance, NTSR to atrazine in some Amaranthus species has been linked to enhanced GST activity. nih.govwordpress.com The evolution of metabolic resistance is a major concern because the enzymes involved, particularly P450s, can often degrade a wide range of chemical structures, leading to resistance against multiple herbicide groups, even those to which the weed has never been exposed. ksu.edunih.gov

| Enzyme Family | Function in Detoxification | Herbicide Classes Affected (Examples) |

| Cytochrome P450s (P450s) | Phase I: Oxidation, hydroxylation of herbicide molecules. nih.gov | PSII inhibitors, ALS inhibitors, ACCase inhibitors, HPPD inhibitors. nih.govmdpi.commdpi.com |

| Glutathione S-Transferases (GSTs) | Phase II: Conjugation of herbicides with glutathione. nih.gov | PSII inhibitors (e.g., Atrazine), PPO inhibitors. nih.govmdpi.com |

| Glucosyltransferases (GTs) | Phase II: Conjugation of herbicides with glucose. nih.govcambridge.org | Multiple herbicide classes. |

| ATP-Binding Cassette (ABC) Transporters | Phase III: Transport of conjugated herbicide metabolites into the vacuole. researchgate.netmdpi.com | Multiple herbicide classes. |

Compartmentation, or sequestration, is a process that physically isolates herbicides and their metabolites away from their cellular targets, preventing them from causing harm. pesticidestewardship.orgscispace.com The primary site for this sequestration is the cell vacuole. scispace.com After a herbicide is metabolized and conjugated in Phase II, Phase III transporters, such as ABC transporters, move the less harmful conjugate across the vacuolar membrane (tonoplast) for storage. researchgate.netscispace.com In some cases, the herbicide conjugates may be incorporated into the cell wall. pesticidestewardship.orgcambridge.org This mechanism effectively reduces the concentration of the active herbicide in the cytoplasm and chloroplasts, where it would otherwise act on the D1 protein. pesticidestewardship.orgscispace.com Research has demonstrated a clear link between the ability to sequester herbicide conjugates in the vacuole and the level of resistance in certain weed biotypes. scispace.com

Genetic and Molecular Basis of Resistance Development

The genetic foundation of herbicide resistance can vary significantly between target-site and non-target-site mechanisms. ucdavis.edu Target-site resistance to PSII inhibitors, arising from a point mutation in the chloroplast-encoded psbA gene, is considered a monogenic trait. ucdavis.eduunl.edu This means it is controlled by a single gene, and its inheritance is relatively straightforward (maternal). unl.edu

In contrast, non-target-site resistance, particularly when based on enhanced metabolism, is often a polygenic trait, meaning it is controlled by multiple genes. researchgate.netucdavis.edu The increased detoxification capacity may result from the combined action of several genes encoding different P450s, GSTs, or other enzymes. nih.gov This complexity makes NTSR much more difficult to predict and manage. cambridge.org The evolution of NTSR may involve the selection of pre-existing stress-response genes that, by chance, also confer the ability to degrade herbicides. ucdavis.edu Studies on weed populations have shown that both TSR and NTSR can exist within the same individual plant, leading to a stacking of resistance mechanisms and very high levels of resistance. wordpress.commdpi.com

Research on Strategies to Mitigate Resistance Evolution

Given the rapid evolution of herbicide resistance, research has focused on developing integrated weed management (IWM) strategies to reduce selection pressure and prolong the efficacy of existing herbicides. newfoodmagazine.combioone.org A key principle is the diversification of weed control tactics. bioone.orgiastate.edu Strategies to mitigate the evolution of resistance to PSII inhibitors and other herbicides include:

Rotation and Combination of Herbicide Modes of Action: Avoiding the repeated use of herbicides with the same mode of action is crucial. nih.govbioone.org For PSII inhibitors, rotating between different chemical families that are affected by different D1 protein mutations (e.g., rotating triazines with ureas) can slow the selection for specific target-site mutations. nih.gov Using tank mixtures or pre-packaged products with multiple effective modes of action against the target weeds is also a primary recommendation. bioone.orgiastate.edu

Use of Pre-emergence Herbicides: Applying residual, pre-emergence herbicides with different modes of action can control early-season weed flushes and reduce the reliance on post-emergence applications, thereby decreasing selection pressure. uwa.edu.au

Cultural and Mechanical Practices: Integrating non-chemical control methods is essential. researchgate.net This includes using competitive crop cultivars, optimizing planting density, using cover crops, and employing mechanical weeding where feasible. iastate.eduuwa.edu.au

Harvest Weed Seed Control (HWSC): This involves various techniques at harvest to capture and destroy weed seeds, preventing them from entering the soil seed bank and thus reducing the population of potentially resistant individuals in subsequent seasons. uwa.edu.au

Scouting and Monitoring: Regularly scouting fields to identify and manage weed escapes before they can set seed is a fundamental practice to prevent the proliferation of resistant biotypes. bioone.org

Herbicide Mixture Synergism and Antagonism Research

The use of herbicide mixtures is a key strategy in weed management to broaden the control spectrum and manage or delay the onset of herbicide resistance. The interactions between herbicides in a mixture can be synergistic, antagonistic, or additive.

Synergism occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects.

Antagonism happens when the combined effect is less than the sum of their individual effects. awsjournal.org

Additive effects are when the combined effect is equal to the sum of the individual effects.

The nature of the interaction in a herbicide mixture can be influenced by several factors, including the herbicides' modes of action, the weed species, and environmental conditions. medicine.dp.ua Research into these interactions is crucial for designing effective herbicide combination therapies that can combat a wider range of weeds and slow the evolution of resistance. awsjournal.org

It is important to note that while insights can be drawn from related compounds, the specific synergistic and antagonistic properties of Ethyl m-trifluoromethylcarbanilate in various mixtures require dedicated research for accurate characterization.

Microbial Degradation in Resistance Development

The breakdown of herbicides in the soil is a complex process influenced by both abiotic factors (e.g., sunlight, chemical hydrolysis) and biotic factors, with microbial degradation being a primary driver. Soil microorganisms, such as bacteria and fungi, can utilize herbicides as a source of carbon, nitrogen, or other nutrients, breaking them down into less complex and typically non-phytotoxic compounds. nih.gov

The rate and pathway of microbial degradation are dependent on the chemical structure of the herbicide, the types and abundance of microbial populations in the soil, and environmental conditions like soil moisture and temperature. For phenylcarbamate herbicides, to which this compound belongs, research has shown that soil bacteria can play a key role in their degradation. Specifically, an enzyme isolated from a Pseudomonas species has been found to hydrolyze isopropyl N-(3-chlorophenyl) carbamate (B1207046) (chlorpropham), a related phenylcarbamate, by liberating the chloroaniline moiety. nih.gov This enzymatic hydrolysis is a critical first step in the detoxification of the herbicide in the soil. nih.gov

While microbial degradation is essential for preventing the long-term persistence of herbicides in the environment, it can also have implications for the development of herbicide resistance. If a sub-lethal dose of a herbicide reaches the target weeds due to rapid microbial degradation in the soil, it can contribute to the selection pressure for resistant individuals. However, the primary mechanism of resistance development is the selection of inherently resistant plants within a population, rather than the degradation of the herbicide by microbes leading to resistance in the plants themselves.

The table below outlines the general classes of microorganisms and the types of degradation reactions they are involved in concerning herbicides.

| Microorganism Class | Example Genera | Role in Herbicide Degradation |

| Bacteria | Pseudomonas, Bacillus, Arthrobacter | Primary degraders of many herbicide classes through enzymatic processes like hydrolysis and oxidation. nih.gov |

| Fungi | Aspergillus, Trichoderma, Penicillium | Capable of degrading complex organic molecules, including some herbicides, often through co-metabolism. |

| Actinomycetes | Streptomyces | Known for producing a wide range of enzymes that can break down various organic compounds. |

Further research is needed to fully elucidate the specific microbial pathways for the degradation of this compound and to understand any potential indirect role this degradation may have in the broader context of weed resistance management.

Environmental Transformation and Persistence of Ethyl M Trifluoromethylcarbanilate

Biotic Degradation Pathways in Soil and Water Systems

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of many organic compounds from soil and water.

Microbial communities in soil and water play a significant role in the degradation of carbamate (B1207046) pesticides nih.govnih.govresearchgate.netbohrium.comfrontiersin.orgnih.gov. Various bacteria and fungi have been identified that can utilize carbamates as a source of carbon and nitrogen, leading to their mineralization to carbon dioxide, water, and inorganic nutrients researchgate.netnih.govbohrium.com.

The initial step in the microbial degradation of many carbamates is the hydrolysis of the ester or amide linkage by enzymes such as carbamate hydrolases nih.govresearchgate.net. This enzymatic hydrolysis breaks down the molecule into an alcohol (or phenol), an amine, and carbon dioxide researchgate.net. For Ethyl m-trifluoromethylcarbanilate, this would likely result in the formation of 3-(trifluoromethyl)aniline (B124266) and ethanol.

The persistence of carbamates in soil is influenced by factors that affect microbial activity, including temperature, moisture, pH, and organic matter content researchgate.netmdpi.com. The presence of a trifluoromethyl group may affect the biodegradability of the molecule, as fluorinated compounds can sometimes be more resistant to microbial attack researchgate.net. However, microorganisms capable of degrading trifluoromethylated aromatic compounds have been isolated, suggesting that this compound is not expected to be completely recalcitrant.

The microbial degradation of carbamates proceeds through a series of metabolic steps, leading to the formation of various intermediate products. Based on the known degradation pathways of other N-phenylcarbamates, the primary microbial degradation products of this compound are expected to be:

3-(Trifluoromethyl)aniline : Formed by the hydrolysis of the carbamate linkage. This compound itself is subject to further microbial degradation.

Ethanol : Also a product of the initial hydrolysis. It is readily metabolized by a wide range of microorganisms.

Carbon Dioxide : The ultimate mineralization product of the ethyl and carbonyl groups.

The aromatic ring of 3-(trifluoromethyl)aniline is likely to undergo further microbial transformation, potentially through hydroxylation and ring cleavage, common pathways in the degradation of aromatic compounds nih.gov. The trifluoromethyl group may be more resistant to degradation, and its fate in the environment is an important area for further research nih.gov.

Table 2: Plausible Microbial Degradation Products of this compound

| Parent Compound | Primary Degradation Product | Further Transformation Products |

|---|---|---|

| This compound | 3-(Trifluoromethyl)aniline | Hydroxylated anilines, ring cleavage products |

This table is based on established degradation pathways for analogous carbamate compounds.

Environmental Mobility Studies (Excluding Risk Assessment)

The environmental mobility of a chemical compound describes its potential to move between different environmental compartments, such as from soil to water. The mobility of this compound will be governed by its physicochemical properties, including its water solubility, vapor pressure, and its tendency to adsorb to soil particles.

Carbamate herbicides exhibit a range of mobilities in soil ucanr.edu. Compounds with higher water solubility and lower soil adsorption coefficients (Koc) are generally more mobile and have a greater potential to leach into groundwater. The presence of the trifluoromethyl group can influence these properties. It is a lipophilic group, which might suggest a tendency to adsorb to organic matter in the soil, potentially reducing its mobility.

While specific mobility studies for this compound are not extensively documented in the available literature, its mobility can be inferred from its chemical structure. Phenylcarbamates, in general, are considered to have low to moderate mobility in soil nih.gov. The actual mobility in a specific environment will depend on the soil type, organic matter content, and hydrological conditions frontiersin.orgusda.gov.

Leaching Potential in Different Soil Types

The leaching potential of a chemical is largely determined by its Soil Adsorption Coefficient (Koc). This value quantifies how readily a substance binds to soil particles versus dissolving in soil water. A high Koc value indicates strong binding and low mobility, suggesting a lower risk of leaching into groundwater. Conversely, a low Koc value points to weaker binding and higher mobility, indicating a greater potential for leaching. For this compound, a specific, experimentally determined Koc value is not documented in available scientific resources. Without this crucial parameter, a quantitative assessment of its mobility and leaching potential across various soil types cannot be accurately performed.

Volatilization Characteristics from Environmental Surfaces

The tendency of a chemical to vaporize from surfaces, known as volatilization, is governed by its vapor pressure and Henry's Law constant. These physical-chemical properties determine the partitioning of a compound between a condensed phase (solid or liquid) and the gas phase. Chemicals with high vapor pressures and Henry's Law constants are more likely to volatilize and be transported in the atmosphere. For this compound, specific values for vapor pressure and the Henry's Law constant have not been identified in the reviewed literature, preventing a detailed analysis of its volatilization characteristics from soil and water surfaces.

Bioaccumulation Potential in Environmental Organisms

Bioaccumulation, the process by which a chemical concentrates in an organism to levels higher than in the surrounding environment, is a key factor in assessing environmental risk. This potential is often estimated using the Bioconcentration Factor (BCF), which compares the concentration of a chemical in an organism, typically fish, to its concentration in the water. A high BCF indicates a greater likelihood of the substance accumulating in the food web. An experimentally derived BCF value for this compound is not available in the scientific literature. This absence of data makes it impossible to definitively characterize its potential to bioaccumulate in environmental organisms.

Advanced Analytical Methodologies for Research and Environmental Monitoring

Chromatographic Techniques for Compound and Metabolite Quantification

Chromatography is the cornerstone for the separation and quantification of Flutolanil and its degradation products. The choice of technique depends on the analyte's properties, the complexity of the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used technique for the analysis of pesticides like Flutolanil. taylorfrancis.comcore.ac.uk This method is advantageous for compounds that possess a chromophore, which allows for detection by UV absorption. core.ac.uk The selection of a suitable stationary phase, typically a C18 reversed-phase column, and a mobile phase, often a mixture of acetonitrile (B52724) and water, is critical for achieving good separation. core.ac.ukpastic.gov.pk

For instance, in the analysis of structurally related anilide compounds, a reversed-phase C8 or C18 column is often employed. pastic.gov.pknih.gov The mobile phase composition is optimized to ensure a good resolution and reasonable retention time for the analyte. nih.gov Detection is typically carried out at a wavelength where the analyte exhibits maximum absorbance, which for many aromatic compounds falls within the 200-300 nm range. pastic.gov.pk While specific HPLC-UV methods for Flutolanil are less commonly reported in recent literature in favor of more sensitive mass spectrometry-based methods, the principles remain applicable for screening and quantification in less complex matrices or when high sensitivity is not the primary requirement.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the trace analysis of Flutolanil and its metabolites due to its high selectivity and sensitivity. researchgate.netnih.govtandfonline.com This technique allows for the unambiguous identification and quantification of target compounds even in complex matrices such as soil, water, and food products. researchgate.netnih.govepa.gov

In a typical LC-MS/MS method for Flutolanil, a reversed-phase C18 column is used for chromatographic separation. epa.govepa.gov The mobile phase often consists of a gradient mixture of water and methanol (B129727) or acetonitrile, with additives like formic acid to improve ionization. epa.govepa.gov Detection is achieved using an MS/MS system, often in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for the analyte. epa.govfao.org For Flutolanil, a common transition monitored is from the precursor ion [M+H]⁺ at m/z 324 to a product ion at m/z 282. fao.org

A key application of LC-MS/MS is the total determination of residual Flutolanil and its metabolites. One approach involves the hydrolysis of Flutolanil and its conjugated metabolites to a common moiety, 2-(trifluoromethyl)benzoic acid (2-TFMBA), which is then quantified by LC-MS/MS. researchgate.netnih.govtandfonline.com This method has been successfully validated for various food matrices, including livestock and seafood products. researchgate.netnih.govtandfonline.com

Table 1: Example of LC-MS/MS Parameters for Flutolanil Analysis

| Parameter | Value | Reference |

| Column | Cadenza CD-C18 (2.0 mm x 50 mm, 3 µm) | epa.gov, epa.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | epa.gov, epa.gov |

| Mobile Phase B | Methanol with 0.1% Formic Acid | epa.gov, epa.gov |

| Flow Rate | 0.20 mL/minute | epa.gov |

| Injection Volume | 20 µL | epa.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | epa.gov |

Gas-liquid chromatography (GLC), often referred to as gas chromatography (GC), is another powerful technique for the analysis of volatile and thermally stable compounds. chromatographyonline.com For non-volatile metabolites, a derivatization step is often required to increase their volatility. chromatographyonline.com GC is frequently coupled with sensitive detectors like an electron capture detector (ECD) or a mass spectrometer (MS). researchgate.net

While LC-MS/MS is more commonly employed for Flutolanil itself, GC-MS can be used for the analysis of certain metabolites or as a confirmatory technique. For instance, a sensitive analytical method for a structurally similar compound, Flutianil, was developed using GC-ECD and confirmed by GC-MS. researchgate.net The method involved extraction with acetonitrile, partitioning with dichloromethane (B109758), and cleanup using a solid-phase extraction (SPE) cartridge. researchgate.net Such a methodology could be adapted for the analysis of specific, thermally stable metabolites of Flutolanil.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique used for the qualitative screening and separation of compounds. researchgate.netnih.gov It can be a valuable tool in the initial stages of analysis to check for the presence of a compound in a sample or to monitor the progress of a reaction. nih.gov Different solvent systems can be employed to achieve separation on a stationary phase, which is typically a silica (B1680970) gel plate. researchgate.net Visualization of the separated compounds can be achieved under UV light if the compounds are UV-active, or by using chemical staining reagents. capes.gov.br

In the context of pesticide analysis, TLC can be used to screen for the presence of Flutolanil or other pesticides in various samples. researchgate.net While it is not as sensitive or quantitative as HPLC or GC, its simplicity and low cost make it a useful preliminary analytical tool, especially in resource-limited settings. nih.gov

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical to ensure the reliability and accuracy of the obtained results. apvma.gov.au This process involves demonstrating that a method is fit for its intended purpose by evaluating several performance characteristics. apvma.gov.au

The Limit of Detection (LOD) and the Limit of Quantification (LOQ) are fundamental parameters in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. apvma.gov.aueuropa.eu The LOD is the lowest concentration that can be distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. apvma.gov.au

For the analysis of Flutolanil, these limits are determined for each specific matrix being tested. For example, in the analysis of Flutolanil in soil using LC-MS/MS, an LOQ of 0.01 mg/kg has been reported. epa.govepa.gov In another study for the determination of Flutolanil in water, the LOQ was established at 0.1 µg/L, with an LOD of 0.0013 µg/L. epa.gov A method for the total determination of Flutolanil and its metabolites in food products reported an LOQ of 0.01 mg/kg. researchgate.netnih.govtandfonline.com For a related compound, Flutianil, analyzed by GC-ECD, the LOD and LOQ were found to be 0.004 mg/kg and 0.02 mg/kg, respectively. researchgate.net

The determination of LOD and LOQ is typically based on the signal-to-noise ratio (S/N), where an S/N of 3 is generally accepted for the LOD and an S/N of 10 for the LOQ. tandfonline.com

Table 2: Examples of LOD and LOQ for Flutolanil and Related Compounds in Various Matrices

| Compound | Analytical Method | Matrix | LOD | LOQ | Reference |

| Flutolanil | LC-MS/MS | Soil | 0.002 mg/kg | 0.01 mg/kg | epa.gov |

| Flutolanil | LC-MS/MS | Water | 0.0013 µg/L | 0.1 µg/L | epa.gov |

| Flutolanil and Metabolites | LC-MS/MS | Food Products | Not Specified | 0.01 mg/kg | researchgate.net, nih.gov, tandfonline.com |

| Flutianil | GC-ECD | Agricultural Commodities | 0.004 mg/kg | 0.02 mg/kg | researchgate.net |

Precision, Accuracy, and Linearity Assessments

No published studies were found that report the specific parameters of precision (e.g., relative standard deviation), accuracy (e.g., percent recovery of a known standard), or linearity (e.g., correlation coefficient, range of concentrations) for an analytical method developed for Ethyl m-trifluoromethylcarbanilate.

Recovery Studies in Complex Biological and Environmental Matrices

Detailed recovery data for this compound from complex matrices such as various plant tissues, different soil types, or water samples are not available. This information is crucial for understanding the efficiency and reliability of analytical methods in real-world environmental monitoring scenarios.

Sample Preparation Techniques for Complex Matrices

Extraction and Clean-up Procedures for Plant Samples

Specific protocols for the extraction of this compound from plant materials, including the solvents used, extraction times, and subsequent clean-up steps to remove interfering substances, have not been detailed in the available literature.

Preparation Methods for Soil and Water Samples

Similarly, validated methods for the extraction and preparation of soil and water samples for the analysis of this compound are not described in the accessible research.

Without these fundamental research findings, any attempt to generate the requested article would be based on speculation and generalization from other compounds, which would not meet the required standards of scientific accuracy and specificity for this compound. Further research and publication in the scientific community are needed to provide the necessary data for a comprehensive review of the analytical methodologies for this compound.

Quantitative Structure Activity Relationship Qsar and Structure Activity Relationship Sar Studies

Development of QSAR Models for Herbicidal Efficacy

QSAR models for herbicidal efficacy are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties, which are quantified by molecular descriptors. The development of robust QSAR models is a multi-step process that involves the careful selection of a dataset of molecules, the calculation of relevant descriptors, and rigorous statistical validation.

Selection and Calculation of Molecular Descriptors

The foundation of a predictive QSAR model lies in the selection and calculation of molecular descriptors that accurately capture the structural features relevant to the herbicidal activity of ethyl m-trifluoromethylcarbanilate and its analogs. These descriptors can be broadly categorized into several classes:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For carbanilate herbicides, which act by inhibiting Photosystem II (PSII), electronic properties are crucial for the interactions with the target protein.

Steric Descriptors: These descriptors quantify the three-dimensional shape and size of the molecule. Examples include molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es). The steric fit of the herbicide within the binding niche of the D1 protein in PSII is a key determinant of its inhibitory activity.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most common hydrophobic descriptor. It reflects the compound's ability to partition from an aqueous phase into a lipid phase, which is critical for its movement across biological membranes to reach the target site within the chloroplast.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

The calculation of these descriptors is performed using specialized computational chemistry software. The selection of descriptors is a critical step, often guided by a combination of chemical intuition and statistical methods to identify those that are most correlated with the observed herbicidal activity.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Carbanilate Herbicides

| Descriptor Class | Specific Descriptor | Description |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. | |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. | |

| Steric | Molecular Volume | The volume occupied by the molecule. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | |

| Hydrophobic | logP | The logarithm of the octanol-water partition coefficient. |

| Topological | Connectivity Indices | Numerical values that describe the degree of branching in a molecule. |

Statistical Validation of QSAR Models

Once a QSAR model is developed, it must undergo rigorous statistical validation to ensure its predictive power and robustness. This process involves both internal and external validation techniques.

Internal Validation: This is typically performed using methods like leave-one-out (LOO) or leave-many-out (LMO) cross-validation. In LOO cross-validation, a single compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The cross-validated correlation coefficient (Q²) is a key metric, with a value greater than 0.5 generally considered indicative of a good model.

External Validation: This involves splitting the initial dataset into a training set, used to build the model, and a test set, which is not used in model development. The model's ability to predict the activity of the compounds in the test set is then evaluated. The predictive correlation coefficient (R²pred) is calculated for the test set, and a high value indicates good external predictive ability.

Other statistical parameters used to assess the quality of a QSAR model include the coefficient of determination (R²), which measures the goodness of fit, the standard deviation of the error of prediction, and the F-statistic. nih.govnih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| Q² | Cross-validated correlation coefficient (internal predictive ability) | > 0.5 |

| R²pred | Predictive correlation coefficient for the external test set (external predictive ability) | > 0.5 |

| RMSE | Root Mean Square Error (accuracy of prediction) | As low as possible |

Correlation of Molecular Structure with PSII Inhibitory Activity

The herbicidal action of this compound stems from its ability to inhibit Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. ucanr.edu SAR studies on carbanilate herbicides have elucidated the key structural features required for potent PSII inhibition. These herbicides act by binding to the D1 protein of the PSII complex, specifically at the quinone-binding (QB) site, thereby blocking the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). ucanr.edunih.gov

The general structure of a carbanilate herbicide can be divided into three main parts, each contributing to its binding affinity:

The Aromatic Ring: The nature and position of substituents on the phenyl ring are critical. The trifluoromethyl (-CF3) group at the meta-position in this compound is a key feature. This electron-withdrawing group influences the electronic properties of the entire molecule, which is important for the interaction with amino acid residues in the QB binding pocket.

The Carbamate (B1207046) Linkage (-NH-CO-O-): This group is essential for forming hydrogen bonds with specific amino acid residues in the D1 protein, such as histidine (His215) and serine (Ser264). researchgate.net These hydrogen bonds are crucial for anchoring the herbicide in the binding site.

SAR studies have shown that modifications to any of these parts can significantly impact the herbicidal activity. For instance, altering the substituent on the phenyl ring or changing the length of the alkyl chain can lead to a decrease or increase in PSII inhibitory potency.

Predictive Modeling for Novel this compound Analogs

A major application of validated QSAR models is the predictive modeling for novel, yet-to-be-synthesized analogs of this compound. By using the established QSAR equation, the herbicidal activity of new compounds can be predicted based on their calculated molecular descriptors. This in silico screening allows researchers to prioritize the synthesis of compounds that are most likely to exhibit high herbicidal efficacy, thereby saving significant time and resources in the discovery process. mdpi.com

The process typically involves:

Designing a virtual library of novel analogs of this compound by systematically modifying its chemical structure.

Calculating the relevant molecular descriptors for each of the designed analogs.

Using the previously developed QSAR model to predict the herbicidal activity of each analog.

Selecting the most promising candidates for synthesis and experimental testing based on the predicted activity.

This predictive approach accelerates the design-synthesis-testing cycle and facilitates the discovery of new herbicidal leads with improved properties.

Pharmacophore Modeling for Target Binding Site Optimization

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For this compound, pharmacophore modeling can be used to understand its interaction with the QB binding site of the D1 protein and to guide the design of new inhibitors with optimized binding. nih.govresearchgate.netnih.gov

A pharmacophore model for carbanilate herbicides typically includes features such as:

Hydrogen Bond Acceptors: Corresponding to the carbonyl oxygen of the carbamate group.

Hydrogen Bond Donors: Corresponding to the N-H group of the carbamate linkage.

Hydrophobic/Aromatic Centers: Representing the trifluoromethyl-substituted phenyl ring.

Exclusion Volumes: Defining regions in space that would clash with the receptor and should not be occupied by the ligand.

By aligning a series of active carbanilate herbicides, a common pharmacophore hypothesis can be generated. This model serves as a 3D query for virtual screening of compound databases to identify novel scaffolds that match the pharmacophore and are therefore likely to bind to the PSII target. Furthermore, the pharmacophore model can be used to refine the structure of existing leads, ensuring that new modifications enhance the key interactions with the binding site, leading to improved herbicidal potency.

Interdisciplinary Research Directions and Future Perspectives

Integration of Chemical Synthesis, Molecular Biology, and Computational Approaches

The convergence of chemical synthesis, molecular biology, and computational modeling offers a powerful paradigm for advancing our understanding and application of Ethyl m-trifluoromethylcarbanilate. This integrated approach is pivotal for elucidating its precise mode of action, predicting potential resistance mechanisms, and designing next-generation herbicides with enhanced efficacy and safety profiles.

Detailed Research Findings:

Computational studies are increasingly being employed to guide the design and discovery of new herbicides. nih.gov These in silico methods can predict the properties, potential for resistance, and toxicity of chemical compounds, thereby streamlining the research and development process. nih.gov Machine learning algorithms, for instance, are being used to create predictive models that characterize the structure-activity relationships of herbicides based on their modes of action and selectivity.

Molecular docking and dynamics simulations are powerful computational tools for investigating the interaction between herbicides and their target proteins at the molecular level. These techniques can help to identify key binding sites and understand the mechanisms of action, which is crucial for the development of more effective and specific herbicides.

The integration of these computational approaches with traditional chemical synthesis and molecular biology techniques can accelerate the discovery of novel herbicidal molecules. By providing insights into the molecular basis of herbicide activity, computational studies can help to prioritize candidate compounds for synthesis and biological testing, ultimately leading to the development of safer and more potent herbicides. nih.gov

Exploration of Synergistic Interactions with Other Agrochemicals

Investigating the synergistic interactions between this compound and other agrochemicals is a critical research avenue for developing more effective and sustainable weed management strategies. Synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, can lead to reduced herbicide application rates, a broader spectrum of weed control, and a delay in the evolution of herbicide resistance.

Detailed Research Findings:

The practice of tank-mixing herbicides with different modes of action is a cornerstone of integrated weed management and a primary strategy for combating herbicide resistance. Research has shown that combining herbicides can provide more effective control of a wider range of weed species. For example, studies have demonstrated the enhanced efficacy of herbicide combinations in controlling problematic weeds in various crops.

The following table summarizes the weed control efficacy of different herbicide combinations from a field trial:

| Herbicide Combination | Giant Foxtail Control (%) | Common Lambsquarters Control (%) |

| Rimfire Max + Huskie + Quad 7 | 73 | 85 |

| GoldSky + Newtone | 91 | 91 |

This data illustrates the variability in control depending on the specific combination of active ingredients, highlighting the importance of continued research to identify the most effective and synergistic mixtures.

Innovations in Sustainable Weed Control Practices Involving this compound

The development of sustainable weed control practices is paramount for modern agriculture, aiming to minimize environmental impact while maintaining crop productivity. Integrating this compound into innovative and sustainable systems, such as conservation tillage, is a key area of ongoing research.

Detailed Research Findings:

Conservation tillage practices, including no-till and mulch-till, are designed to reduce soil erosion and improve soil health by minimizing soil disturbance and maintaining crop residue on the soil surface. These systems, however, can present unique weed management challenges. The even distribution of crop residue is crucial for effective weed control in conservation tillage systems.

Research into the interaction between herbicide application and tillage practices is essential for optimizing weed control. For instance, studies have explored the efficacy of various pre-emergence and post-emergence herbicide applications in no-till soybean systems, comparing different residual herbicides for their effectiveness in controlling a spectrum of weeds.

The integration of herbicides like this compound into conservation agriculture systems requires a comprehensive understanding of how residue cover and reduced tillage affect herbicide performance and persistence in the soil.

Research into the Societal and Economic Dimensions of Compound Use (excluding risk assessment)